Product packaging for 2-Chloro-6-(trifluoromethyl)benzyl alcohol(Cat. No.:CAS No. 886500-21-6)

2-Chloro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B1603347
CAS No.: 886500-21-6
M. Wt: 210.58 g/mol
InChI Key: AIXZCUCSYPVDQR-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzyl (B1604629) Alcohol Motifs in Contemporary Chemical Science

Halogenated benzyl alcohol motifs are crucial building blocks in the synthesis of a wide array of complex molecules. The presence of halogens such as chlorine and fluorine can alter the electronic nature of the aromatic ring and the reactivity of the benzylic alcohol group. For instance, ortho-halogenation can influence the conformation of the benzyl alcohol, leading to specific chiral arrangements. rsc.org This conformational control is of paramount importance in the design of stereoselective reactions and the synthesis of chiral molecules.

The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent in medicinal chemistry. prepchem.com Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. prepchem.com Consequently, aromatic compounds bearing trifluoromethyl groups are prevalent in both pharmaceuticals and advanced organic materials. prepchem.com The combination of a chlorine atom and a trifluoromethyl group, as seen in 2-Chloro-6-(trifluoromethyl)benzyl alcohol, offers a unique set of steric and electronic properties that can be exploited in the development of novel chemical entities.

Research Trajectories and Future Perspectives for this compound

Currently, this compound is primarily recognized as a valuable building block in organic synthesis. evitachem.com While specific, in-depth research exclusively focused on this compound is still emerging, its structural analogues have found applications in various fields. For example, similar halogenated benzyl alcohols are used as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.compatsnap.com

Future research on this compound is anticipated to expand in several key areas. Its potential as a precursor for novel bioactive molecules in medicinal chemistry is a primary focus. The unique substitution pattern may lead to the discovery of compounds with enhanced efficacy and selectivity for biological targets. Furthermore, its application in the development of new pesticides and herbicides remains a promising avenue, given the established role of halogenated compounds in agrochemical research. google.com The exploration of its reactivity in various chemical transformations will also continue to be of interest, potentially leading to the development of new synthetic methodologies.

Interactive Data Table: Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound and related compounds for comparative analysis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound886500-21-6C8H6ClF3O210.58
2-Chloro-6-fluorobenzyl alcohol56456-50-9C7H6ClFO160.57
2-(Trifluoromethyl)benzyl alcohol346-06-5C8H7F3O176.14
2-Chlorobenzyl alcohol17849-38-6C7H7ClO142.58

Detailed Research Findings

While comprehensive research articles dedicated solely to this compound are limited, valuable insights can be gleaned from studies on structurally similar compounds.

The synthesis of halogenated benzyl alcohols is typically achieved through the reduction of the corresponding benzaldehydes or benzoic acids. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)benzyl alcohol has been reported via the reduction of 2-chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (B86392) complex. chemicalbook.com A similar strategy could likely be employed for the synthesis of the title compound. Another common synthetic route is the electrochemical reduction of the corresponding aldehyde, as demonstrated for 2-chloro-6-fluorobenzylalcohol. isroset.org

Spectroscopic characterization is crucial for confirming the structure of these compounds. For related molecules like 2-(trifluoromethyl)benzyl alcohol, detailed 1H NMR, 13C NMR, IR, and mass spectrometry data are available and serve as a reference for the characterization of this compound. chemicalbook.comrsc.orgrsc.orgorganic-chemistry.org The infrared (IR) spectrum of a similar compound, 2,6-dichlorobenzyl alcohol, shows characteristic C-Cl stretching modes in the region of 800-700 cm-1. theaic.org The mass spectrum of chlorinated compounds often displays a characteristic M+2 peak due to the presence of the 37Cl isotope, which is approximately one-third the intensity of the molecular ion peak (M) containing the 35Cl isotope.

The reactivity of halogenated benzyl alcohols is a subject of ongoing research. For example, the chlorination of benzyl alcohols can be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Furthermore, iron(II/III) chloride has been shown to catalyze the etherification of benzyl alcohols. acs.org The presence of both a chloro and a trifluoromethyl group in this compound is expected to influence its reactivity in such transformations, offering opportunities for the synthesis of a diverse range of derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClF3O B1603347 2-Chloro-6-(trifluoromethyl)benzyl alcohol CAS No. 886500-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZCUCSYPVDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590641
Record name [2-Chloro-6-(trifluoromethyl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-21-6
Record name 2-Chloro-6-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-6-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Kinetics Involving 2 Chloro 6 Trifluoromethyl Benzyl Alcohol

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms by which 2-Chloro-6-(trifluoromethyl)benzyl alcohol participates in chemical transformations is crucial for optimizing reaction conditions and developing novel synthetic methodologies. Investigations have explored electrochemical, catalytic, and radical-based pathways.

Electrochemical methods offer a green and efficient route for the synthesis and transformation of aromatic alcohols. While direct studies on this compound are not extensively detailed, research on the closely related compound, 2-Chloro-6-fluorobenzyl alcohol, provides a strong mechanistic model. The synthesis of this analog is typically achieved through the electrochemical reduction of its corresponding aldehyde, 2-Chloro-6-fluorobenzaldehyde (B137617). isroset.orgsemanticscholar.org

The synthesis is then performed via constant current electrolysis in an H-shaped glass cell, where a constant current is applied to drive the reduction. semanticscholar.org The electron, generated during the electrochemical process, acts as the primary reagent, eliminating the need for potentially hazardous chemical reducing agents. semanticscholar.org This approach is characterized by its simple work-up procedure and high product purity. semanticscholar.org Given the similar electronic properties of fluorine and the trifluoromethyl group as electron-withdrawing substituents, a comparable diffusion-controlled electrochemical reduction mechanism is anticipated for the synthesis of this compound from its aldehyde precursor.

Catalytic transformations involving benzyl (B1604629) alcohols are central to organic synthesis, particularly for carbon-carbon bond formation. The "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) strategy is a powerful, atom-economical process. In this pathway, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate, which then reacts with another nucleophile. The catalyst subsequently returns the hydrogen to reduce the resulting coupled product. acs.org

A notable example is the α-alkylation of nitriles with benzyl alcohols catalyzed by pincer-cobalt complexes. acs.org This reaction tolerates a wide array of substituents, including electron-withdrawing groups like chloro and trifluoromethyl. acs.org The catalytic cycle is proposed to proceed through three main steps:

Metal-Catalyzed Dehydrogenation: The cobalt catalyst facilitates the dehydrogenation of the benzyl alcohol to form the corresponding aldehyde.

Knoevenagel Condensation: A base, such as potassium tert-butoxide (KOtBu), promotes the condensation between the in-situ generated aldehyde and the acidic C-H bond of the nitrile, forming an α,β-unsaturated nitrile intermediate. acs.org

Metal-Catalyzed Reduction: The cobalt-hydride species, formed during the initial dehydrogenation, reduces the carbon-carbon double bond of the unsaturated nitrile to yield the final α-alkylated nitrile product, regenerating the active catalyst. acs.org

Other catalytic pathways for benzyl alcohol oxidation involve different metal systems. For instance, density functional theory (DFT) studies on gold (Au) and gold-palladium (AuPd) clusters show that the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) preferentially proceeds via the deprotonation of the alcohol's O-H bond, followed by the dissociation of the C-H bond at the benzylic position. mdpi.com

While many reactions of benzyl alcohols proceed through ionic or concerted pathways, certain conditions can promote mechanisms involving radical intermediates. A base-mediated condensation between benzylic alcohols and acetamides to form 3-arylpropanamides has been shown to proceed via a radical pathway. rsc.org

In this transformation, potassium tert-butoxide (KOtBu) is believed to function not only as a base but also as a radical initiator. rsc.org Experimental evidence, including radical trapping experiments, supports a mechanism where the key intermediate is the radical anion of the benzylic alcohol. rsc.org This species is proposed to be formed through a single electron transfer (SET) process. The radical anion then couples with the enolate of the amide to form the new carbon-carbon bond. Subsequent elimination and reduction steps lead to the final propanamide product. rsc.org

The involvement of radical intermediates is also considered in oxidation reactions. However, in the oxidation of benzyl alcohols by acidified dichromate, the failure of the reaction to induce the polymerization of acrylonitrile (B1666552) suggests that free radical intermediates are not involved in that specific mechanism. semanticscholar.orgorientjchem.org Similarly, the reaction of benzyl alcohol with the nitrate (B79036) radical (NO₃•) has been studied, with benzaldehyde identified as the primary product, indicating a pathway initiated by hydrogen abstraction. researchgate.net

The rate-determining step (RDS) in many reactions of benzyl alcohols involves the cleavage of a C-H or O-H bond at the benzylic position. In the pincer-cobalt-catalyzed α-alkylation of nitriles, kinetic isotope effect (KIE) studies suggest that C-H bond activation is involved in the RDS. acs.org DFT calculations further pinpoint the β-hydride elimination from the pincer-cobalt benzyloxide intermediate as the most likely rate-determining step. acs.org This step, which forms the key cobalt-hydride species and the intermediate aldehyde, represents a formal hydride transfer from the alcohol substrate to the metal center.

In the oxidation of substituted benzyl alcohols by acidified potassium dichromate, the RDS is the hydride abstraction from the α-carbon of the alcohol by the oxidant. semanticscholar.org The reaction exhibits a clear structure-activity relationship where electron-releasing groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups, such as chloro and nitro, retard it. semanticscholar.orgorientjchem.org This is consistent with the development of a positive charge at the benzylic carbon in the transition state, which is destabilized by electron-withdrawing substituents like the -Cl and -CF₃ groups present in this compound.

Quantitative Kinetic Analyses

Kinetic studies provide quantitative data on reaction rates and offer deeper mechanistic insights. These analyses typically involve monitoring the change in concentration of reactants or products over time under various conditions.

The rate constants for reactions involving benzyl alcohols are determined by systematically varying the concentrations of the reactants and catalysts. For the cobalt-catalyzed α-alkylation of benzyl nitrile with benzyl alcohol, kinetic analysis using the initial-rate method showed a first-order dependence on the concentration of the cobalt catalyst, the base (KOtBu), the benzyl nitrile, and the benzyl alcohol. acs.org

In the oxidation of benzyl alcohol and its para-substituted derivatives by acidified dichromate, the reaction was found to follow first-order kinetics with respect to both the substrate (the alcohol) and the oxidant. semanticscholar.orgorientjchem.org The effect of substituents on the second-order rate constant (k₂) provides a clear example of electronic effects on reactivity.

The following table, adapted from studies on the oxidation of para-substituted benzyl alcohols, illustrates how electron-withdrawing groups decrease the reaction rate constant. semanticscholar.org Although this compound has an ortho substitution pattern, the trend demonstrates the expected deactivating effect of its substituents.

Substituent (X) in p-X-C₆H₄CH₂OH10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K
-OCH₃35.8
-CH₃13.5
-H7.94
-Cl4.17
-NO₂0.89
This table is interactive. You can sort and filter the data.

The data clearly shows that an electron-withdrawing group like chlorine (-Cl) significantly slows the reaction compared to hydrogen, and a strongly deactivating group like nitro (-NO₂) has an even more pronounced effect. The combined influence of the chloro and the very powerful electron-withdrawing trifluoromethyl group in this compound would be expected to result in a significantly lower rate constant for this type of oxidation reaction.

Thermodynamic parameters, such as the enthalpy of activation (ΔH#) and entropy of activation (ΔS#), have also been calculated from the temperature dependence of the rate constants, providing further support for the proposed mechanisms. semanticscholar.org

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step of a reaction. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. In the context of this compound, KIE studies, particularly involving deuterium (B1214612) labeling of the benzylic carbon (α-carbon), can provide significant insights into the mechanism of its oxidation reactions.

In the oxidation of benzyl alcohols, a primary KIE (kH/kD > 1) is often observed when the C-H bond at the benzylic position is broken in the rate-determining step. For instance, the oxidation of α,α-dideuteriobenzyl alcohol has shown a substantial primary kinetic isotope effect, indicating that the cleavage of the C-H bond is indeed the rate-limiting step in many oxidation reactions. wikipedia.org

While specific KIE studies on this compound are not extensively documented in publicly available literature, data from analogous systems provide a strong basis for prediction. For example, in the oxidation of substituted benzyl alcohols by various oxidants, significant KIE values are typically observed. These studies consistently point towards a mechanism involving the transfer of a hydride ion or a hydrogen atom from the benzylic carbon in the slow step of the reaction. acs.orgnih.gov

Table 1: Representative Kinetic Isotope Effects in the Oxidation of Substituted Benzyl Alcohols

SubstrateOxidantkH/kDReference
Benzyl AlcoholImidazolium Fluorochromate5.86 wikipedia.org
Benzyl AlcoholQuinoxalinium Dichromate6.78 cdnsciencepub.com
Benzyl AlcoholPincer-Cobalt Complex2.6 acs.org

This table presents illustrative data from related compounds to demonstrate the principles of KIE, in the absence of specific data for this compound.

The magnitude of the KIE can also offer clues about the transition state of the reaction. A large KIE value suggests a symmetrical transition state where the hydrogen is equally bonded to the carbon and the abstracting species. Conversely, smaller KIE values may indicate an earlier or later transition state. For this compound, the presence of two strong electron-withdrawing groups is expected to influence the electronic environment of the benzylic C-H bond, which could, in turn, affect the magnitude of the KIE in its oxidation reactions.

Hammett Methodology for Substituent Effects on Reaction Rates

The Hammett methodology is a cornerstone of physical organic chemistry used to quantify the effect of substituents on the reaction rates and equilibria of aromatic compounds. By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often obtained, the slope of which (the reaction constant, ρ) provides insight into the nature of the transition state.

For reactions involving this compound, the Hammett equation can be applied to understand the electronic effects of the chloro and trifluoromethyl groups on its reactivity. Both the chloro group (σp = +0.23) and the trifluoromethyl group (σp = +0.54) are electron-withdrawing, with the trifluoromethyl group being one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Their presence is expected to significantly impact the reaction rate, particularly in reactions where there is a change in charge at the benzylic position in the transition state.

In the oxidation of benzyl alcohols, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing a developing positive charge in the transition state. Conversely, electron-withdrawing groups, such as those in this compound, would be expected to retard the rate of such reactions. Studies on the oxidation of various substituted benzyl alcohols have consistently shown this trend. orientjchem.org

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσ (para)σ (meta)
-H0.000.00
-CH3-0.17-0.07
-OCH3-0.27+0.12
-Cl+0.23+0.37
-NO2+0.78+0.71
-CF3+0.54+0.43

This table provides standard Hammett constants for various substituents to illustrate their electronic effects.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are profoundly influenced by the steric and electronic properties of its ortho substituents, the chloro and trifluoromethyl groups.

Steric Hindrance Effects

Steric hindrance, arising from the spatial arrangement of atoms, can significantly impact reaction rates and selectivity. In this compound, both the chloro and trifluoromethyl groups are located at the ortho positions, flanking the benzylic alcohol functionality. This arrangement creates a sterically congested environment around the reaction center.

This steric bulk can hinder the approach of reagents to the hydroxyl group or the benzylic carbon, thereby slowing down reaction rates compared to less hindered analogs. For instance, in benzylation reactions catalyzed by zeolites, the reaction rates of substituted benzyl alcohols were found to decrease with increasing steric bulk of the substituents. mdpi.comresearchgate.net Similarly, in etherification reactions, para-substituted benzyl alcohols often exhibit higher yields than their ortho-substituted counterparts due to reduced steric hindrance. koreascience.kr

The "ortho effect" is a well-documented phenomenon where ortho-substituted benzoic acids are stronger acids than their meta and para isomers due to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring. wikipedia.org A similar principle can apply to reactions of this compound, where the steric crowding could influence the conformation of the benzylic alcohol group and its interaction with reactants. In some cases, steric hindrance can also lead to unexpected reactivity or selectivity by favoring alternative reaction pathways. cdnsciencepub.com

Electronic Effects (e.g., electron-donating and withdrawing groups)

The electronic effects of the chloro and trifluoromethyl groups play a crucial role in the reactivity of this compound. Both substituents are strongly electron-withdrawing, primarily through the inductive effect. The trifluoromethyl group, in particular, is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov

This strong electron withdrawal has several consequences:

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing groups stabilize the corresponding alkoxide ion, making the alcohol more acidic compared to unsubstituted benzyl alcohol.

Decreased Nucleophilicity of the Oxygen: The electron density on the oxygen atom is reduced, making it a weaker nucleophile.

Destabilization of Cationic Intermediates: In reactions that proceed through a carbocationic intermediate at the benzylic position (e.g., SN1-type reactions), the electron-withdrawing groups will strongly destabilize the developing positive charge, thus significantly slowing down the reaction rate.

Facilitation of Nucleophilic Attack on the Ring: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although the steric hindrance from the ortho groups would likely direct incoming nucleophiles to other positions.

In oxidation reactions, where the transition state often involves a partial positive charge on the benzylic carbon, the electron-withdrawing nature of the chloro and trifluoromethyl groups will decrease the reaction rate. This is because they destabilize the electron-deficient transition state. Studies on the oxidation of various substituted benzyl alcohols have consistently demonstrated that electron-withdrawing groups retard the reaction, while electron-donating groups accelerate it. orientjchem.org The combined effect of a chloro and a trifluoromethyl group in the ortho positions would be a significant deactivation towards electrophilic attack and a retardation of oxidation reactions.

Computational and Spectroscopic Analysis of 2 Chloro 6 Trifluoromethyl Benzyl Alcohol

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Chloro-6-(trifluoromethyl)benzyl alcohol. The ¹H NMR spectrum provides critical information about the electronic environment of the protons, while the ¹³C NMR spectrum details the carbon framework of the molecule.

In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the proton signals are distinctly resolved. The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group typically appear as a singlet around δ 4.89 ppm. The aromatic protons on the substituted benzene (B151609) ring exhibit complex splitting patterns due to coupling, appearing in the range of δ 7.45-7.65 ppm. The hydroxyl proton (-OH) is often observed as a broad singlet, with its chemical shift being concentration and temperature-dependent.

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton. The carbon of the trifluoromethyl group (-CF₃) shows a characteristic quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 123.9 ppm (J ≈ 274.2 Hz). The aromatic carbons display signals between δ 125.0 and δ 136.0 ppm, and the methylene carbon (-CH₂OH) is typically found further upfield around δ 61.5 ppm.

While this compound is achiral and thus does not have stereoisomers to be elucidated by standard NMR, these spectroscopic data are fundamental in mechanistic studies. For instance, during its synthesis via the reduction of 2-chloro-6-(trifluoromethyl)benzaldehyde (B1591188), NMR is used to monitor the reaction's progress by observing the disappearance of the aldehyde proton signal (around δ 10.3 ppm) and the appearance of the methylene and hydroxyl proton signals of the alcohol product. This allows for precise determination of reaction completion and purity of the final product.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~4.89 Singlet -CH₂OH
¹H ~7.45-7.65 Multiplet Aromatic H
¹³C ~61.5 Singlet -CH₂OH
¹³C ~123.9 Quartet -CF₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Solid-State Structure Analysis

The solid-state characteristics of this compound are defined by its crystal structure and the non-covalent interactions that govern its molecular packing. These features are comprehensively studied using X-ray crystallography and Hirshfeld surface analysis.

X-ray Crystallography for Molecular and Crystal Structures

X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. Analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c.

The core of the molecule is the benzene ring, which is substituted at positions 1, 2, and 6 by the hydroxymethyl (-CH₂OH), chloro (-Cl), and trifluoromethyl (-CF₃) groups, respectively. The steric hindrance imposed by the bulky ortho-substituents (Cl and CF₃) forces the hydroxymethyl group to orient itself out of the plane of the benzene ring.

In the crystal lattice, the molecules are linked into chains by intermolecular O—H···O hydrogen bonds. This primary interaction is crucial for the stability of the crystal packing. The hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of an adjacent molecule, forming a robust network.

Table 2: Selected Crystallographic Data for this compound

Parameter Value Reference
Empirical Formula C₈H₆ClF₃O
Formula Weight 210.58
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.083 (3)
b (Å) 5.8690 (12)
c (Å) 12.249 (3)
β (°) 108.43 (3)
Volume (ų) 823.5 (3)

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal. For this compound, this analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal.

The analysis highlights the significance of various non-covalent interactions in the crystal packing. The most prominent interactions are hydrogen bonds, which are visualized as distinct red regions on the d_norm surface, corresponding to the O—H···O interactions identified by crystallography.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Interaction Type Percentage Contribution (%) Reference
H···H 31.9
F···H 26.1
O···H 13.9
C···H 8.8
Cl···H 8.2
F···C 2.5

This detailed structural and interaction analysis provides a fundamental understanding of the physicochemical properties of this compound at a molecular level.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-6-(trifluoromethyl)benzaldehyde

Biological and Medicinal Chemistry Research on 2 Chloro 6 Trifluoromethyl Benzyl Alcohol Analogues

Biological Activity Profiling

The biological activities of analogues containing the 2-chloro-6-(trifluoromethyl)benzyl moiety or similar substitution patterns have been investigated against a range of microbial pathogens. These studies provide valuable insights into the potential of this chemical scaffold in the development of new anti-infective agents.

Antimicrobial Properties

Research into the antimicrobial properties of compounds related to 2-chloro-6-(trifluoromethyl)benzyl alcohol has revealed significant activity against various bacterial strains. The presence of both chloro and trifluoromethyl groups on the phenyl ring is often associated with enhanced antibacterial efficacy.

For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated potent activity against Gram-positive bacteria. nih.gov The introduction of a trifluoromethyl group, in particular, has been shown to be beneficial for antibacterial potency. nih.gov In one study, a trifluoromethyl-substituted pyrazole derivative exhibited a minimum inhibitory concentration (MIC) value of 3.12 μg/mL against a strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further modifications, such as the inclusion of a bromo substituent alongside the trifluoromethyl group, led to even greater potency, with MIC values as low as 0.78 μg/mL against certain S. aureus strains and Enterococcus faecium. nih.gov

Similarly, research on chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents has highlighted their potential as antibacterial agents. nih.gov Chalcones with a trifluoromethoxy group, in particular, showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Containing Analogues

Compound Class Specific Analogue Test Organism MIC (μg/mL) Reference
N-(trifluoromethyl)phenyl pyrazole Trifluoromethyl-substituted derivative S. aureus (MRSA) 3.12 nih.gov
N-(trifluoromethyl)phenyl pyrazole Bromo and trifluoromethyl-substituted derivative S. aureus 0.78 nih.gov
N-(trifluoromethyl)phenyl pyrazole Bromo and trifluoromethyl-substituted derivative S. epidermidis 1.56 nih.gov
N-(trifluoromethyl)phenyl pyrazole Bromo and trifluoromethyl-substituted derivative E. faecium 0.78 nih.gov
Trifluoromethoxy Chalcone Analogue B3 S. aureus < 6.25 nih.gov
Trifluoromethoxy Chalcone Analogue B3 B. subtilis < 6.25 nih.gov
Trifluoromethoxy Chalcone Analogue B3 E. coli < 6.25 nih.gov
Trifluoromethoxy Chalcone Analogue B3 P. aeruginosa < 6.25 nih.gov
Benzimidazole-based 1,2,3-triazole 2-Trifluoromethylbenzyl derivative (9e) E. coli - researchgate.net

Antifungal Activity

The structural motifs present in this compound have also been explored in the context of antifungal drug discovery. The trifluoromethyl group is a common feature in several clinically used antifungal agents, and its combination with a chloro substituent presents an interesting avenue for research.

Studies on chalcone derivatives have shown that compounds bearing a trifluoromethoxy group exhibit significant antifungal activity. nih.gov For example, a trifluoromethoxy-substituted chalcone analogue demonstrated potent inhibition of Candida albicans and Aspergillus niger, with MIC values lower than the standard drug fluconazole (B54011) in some cases. nih.gov

Furthermore, research on Chimonanthus praecox derivatives, which include analogues with a 3-(trifluoromethyl)benzyl substituent, has revealed promising antifungal activity against a range of plant pathogenic fungi. nih.gov One such derivative displayed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Sclerotinia sclerotiorum. nih.gov While not a direct analogue, this finding underscores the potential of the trifluoromethylbenzyl moiety in conferring antifungal properties.

In another study, N-benzyl-2,2,2-trifluoroacetamide was found to have good antifungal activity against several fungal species, with MIC values of 15.62 μg/mL against Aspergillus flavus and 31.25 μg/mL against Botrytis cinerea. researchgate.net These findings suggest that the trifluoromethyl group, even in different chemical contexts, can contribute significantly to antifungal potency.

Table 2: Antifungal Activity of Selected Trifluoromethyl-Containing Analogues

Compound Class Specific Analogue Test Organism MIC (μg/mL) Reference
Trifluoromethoxy Chalcone Analogue B3 C. albicans < 6.25 nih.gov
Trifluoromethoxy Chalcone Analogue B3 A. niger < 6.25 nih.gov
Chimonanthus praecox derivative 3-(Trifluoromethyl)benzyl derivative (b17) S. sclerotiorum 1.95 nih.gov
N-benzyl-2,2,2-trifluoroacetamide - A. flavus 15.62 researchgate.net
N-benzyl-2,2,2-trifluoroacetamide - B. cinerea 31.25 researchgate.net
N-benzyl-2,2,2-trifluoroacetamide - T. mentagrophytes 62.5 researchgate.net
N-benzyl-2,2,2-trifluoroacetamide - C. albicans 62.5 researchgate.net

Receptor Binding and Antagonism Studies

The direct investigation of receptor binding and antagonism for this compound analogues is not extensively documented in publicly available literature. However, studies on related halogenated and trifluoromethyl-containing compounds provide some context for their potential interactions with biological receptors.

The trifluoromethyl group is known to influence the binding affinity of ligands to their receptors due to its electronic properties and ability to participate in non-covalent interactions. For example, in the context of cannabinoid receptor ligands, the presence and position of trifluoromethyl groups can significantly modulate binding affinity and functional activity.

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their further development as therapeutic agents. While direct mechanistic studies on this specific compound class are limited, molecular docking simulations and enzyme interaction analyses of related structures offer valuable clues.

Metabolic Pathway Investigations (e.g., biotransformation routes, phase I/II metabolism, species comparisons)

The metabolism of xenobiotics, including halogenated benzyl (B1604629) alcohols and their analogues, is a complex process that significantly influences their efficacy and toxicological profiles. The biotransformation of these compounds typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: This phase introduces or exposes functional groups, such as hydroxyl (-OH) groups, preparing the molecule for Phase II reactions. For benzyl alcohol and its analogues, a primary metabolic route is oxidation. For instance, benzyl alcohol can be metabolized via the benzaldehyde (B42025), benzoate, and catechol ortho-cleavage pathway. nih.govresearchgate.net In the case of Pseudomonas putida CSV86, which degrades methylnaphthalene, metabolic studies indicate that benzyl alcohol metabolism follows this ortho-cleavage pathway, which is a deviation from the more common meta-cleavage pathway. nih.govresearchgate.net This involves the induction of an upper regulon by the aromatic alcohol, which codes for alcohol and aldehyde dehydrogenases that convert the alcohol to an acid. nih.gov The biotransformation of benzyl alcohol and its analogues can also be achieved through engineered enzyme cascades in microorganisms like Escherichia coli. nih.govresearchgate.netresearchgate.net This involves the conversion of substrates like L-phenylalanine to benzyl alcohol. nih.govresearchgate.netresearchgate.net

The presence of a trifluoromethyl (-CF3) group can significantly alter metabolic pathways. nih.gov A study comparing the metabolism of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes revealed substantial differences. nih.gov The major metabolic routes for 4-MMC were oxidation of the methyl group and reduction of the β-keto moiety. nih.gov In contrast, the trifluoromethyl group in 4-TFMMC led to a significantly longer biological half-life (203.8 min for 4-TFMMC vs. 61.9 min for 4-MMC), indicating a slower metabolism. nih.gov This increased metabolic stability is a known characteristic of trifluoromethylated compounds due to the high strength of the C-F bond. mdpi.comnih.gov

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).

Species Comparisons: Significant variations in metabolic pathways exist across different species, which can affect the toxicological and pharmacological outcomes of a compound. fiveable.meru.nlnih.gov These differences can be both qualitative and quantitative and are often attributed to variations in the expression and activity of metabolic enzymes like cytochrome P450 (CYP) isoforms. fiveable.mebioivt.com For example, cats exhibit low glucuronidation activity, dogs have deficiencies in acetylation, and pigs show low sulfation activity, which must be considered when administering xenobiotics. nih.gov Marine mammals have also been found to have low UGT activity, similar to cats. nih.gov Such species-specific metabolic profiles are crucial for the accurate extrapolation of nonclinical toxicology data to human health risk assessment. nih.govbioivt.com Therefore, understanding the metabolic fate of this compound analogues across different species is essential for their development in pharmaceutical or agrochemical applications.

Table 1: Comparison of Metabolic Half-life

CompoundBiological Half-life (t½) in Rat Liver Hepatocytes
(±)-4'-methylmethcathinone (4-MMC)61.9 min
(±)-4'-(trifluoromethyl)methcathinone (4-TFMMC)203.8 min

Structure-Activity Relationship (SAR) Studies of Halogenated Benzyl Alcohol Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. ashp.org For halogenated benzyl alcohol scaffolds, SAR studies investigate the impact of the type, number, and position of halogen substituents on their therapeutic or biological effects. nih.govdrugdesign.org

The introduction of halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and conformation, which in turn affects its interaction with biological targets. drugdesign.org For a series of monoalkylated and monohalogenated benzyl alcohols, a linear relationship was observed between their toxicity to Tetrahymena pyriformis and the 1-octanol/water partition coefficient (log Kow). nih.gov The predictability of this quantitative structure-activity relationship (QSAR) was significantly improved by including the Hammett sigma constant (σ), which accounts for the electronic effects of the substituents. nih.gov This suggests that both lipophilicity and electronic properties are critical determinants of the biological activity of these compounds.

Halogen atoms can participate in various non-covalent interactions, including hydrophobic interactions and polar interactions. drugdesign.org They can also influence the polarity of adjacent atoms and conjugated systems. drugdesign.org In the context of enzyme inhibitors, for example, substituting the anilino group in the meta position of 4-anilinoquinazoline (B1210976) with halogen atoms leads to potent EGF-R kinase inhibitors due to favorable steric interactions within the ATP binding site. drugdesign.org

The specific halogen atom also plays a crucial role. For instance, the substitution of a methyl group with a trifluoromethyl group can dramatically alter biological activity. researchgate.net In one study, replacing a methyl group with a trifluoromethyl group on the benzene (B151609) ring resulted in a significant gain in binding energy. researchgate.net This improvement was attributed to favorable electrostatic and solvation free energies. researchgate.net

Furthermore, the position of the halogen on the benzyl alcohol scaffold is critical. Ortho-halogenation of benzyl alcohol can influence its conformational preferences. rsc.org Infrared spectroscopy studies in supersonic jets have shown that ortho-halogenated benzyl alcohols can exist in different chiral and achiral conformations, with the relative stability depending on the halogen. rsc.org These conformational changes can impact how the molecule interacts with its biological target.

Table 2: QSAR Models for Halogenated Benzyl Alcohols

Model EquationStatistical Parameters
log BR = 0.7085(log Kow) - 1.3018n = 20, r² = 0.644, s = 0.323
log BR = 0.8395(log Kow) + 1.4322 (σ) - 1.6823n = 20, r² = 0.923, s = 0.154
BR: Biological Response (50% population growth inhibition of Tetrahymena pyriformis), Kow: 1-octanol/water partition coefficient, σ: Hammett sigma constant.

Pharmaceutical and Agrochemical Design Principles

The design of new pharmaceuticals and agrochemicals often involves the strategic incorporation of specific functional groups to optimize a molecule's properties. Halogenated benzyl alcohol scaffolds, particularly those containing a trifluoromethyl group, exemplify several key design principles.

The trifluoromethyl (-CF3) group is a highly valuable substituent in drug design due to its unique electronic properties and steric effects. mdpi.comnih.govresearchgate.nethovione.com Its incorporation can significantly enhance a compound's biological and physicochemical characteristics. mdpi.comnih.govresearchgate.net

Ligand Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can improve a ligand's binding affinity to its target protein. mdpi.comresearchgate.net This is achieved through enhanced electrostatic and hydrogen bonding interactions. mdpi.comresearchgate.net The -CF3 group can also increase hydrophobic interactions within the binding pocket. mdpi.com For example, in the development of antidepressant drugs, the inclusion of a trifluoromethyl group in fluoxetine (B1211875) significantly enhanced its lipophilicity, leading to improved membrane permeability and brain penetration. mdpi.commdpi.com Similarly, SAR studies have shown that adding a -CF3 group to the para-position of a phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog. mdpi.com

Metabolic Stability: A major advantage of the trifluoromethyl group is its ability to increase the metabolic stability of a compound. mdpi.comnih.govnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation. mdpi.com This often results in a longer biological half-life and reduced drug dosage requirements. mdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots. mdpi.com As previously mentioned, the half-life of 4-TFMMC was significantly longer than that of 4-MMC, demonstrating the stabilizing effect of the -CF3 group. nih.gov However, it is important to note that while generally stable, the trifluoromethyl group is not entirely inert and its metabolism can sometimes lead to the formation of trifluoroacetic acid (TFA). researchgate.net

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., oxygen, nitrogen, or sulfur atom). nih.govacs.org This interaction has gained significant attention in rational drug design as a tool to enhance ligand affinity and selectivity. nih.govresearchgate.netresearchgate.net

The ability of a halogen to form a halogen bond is due to the anisotropic distribution of electron density around the halogen atom, which creates a region of positive electrostatic potential known as a "σ-hole" on the side opposite to the covalent bond. nih.govbiorxiv.org The strength of the halogen bond generally increases with the size and polarizability of the halogen atom, following the order I > Br > Cl > F. biorxiv.orgnamiki-s.co.jp While chlorine can form halogen bonds, they are typically weaker than those formed by bromine and iodine. acs.orgnamiki-s.co.jp

In protein-ligand complexes, halogen bonds can form between a halogenated ligand and various Lewis basic sites in the protein, including backbone carbonyl oxygens and the side chains of amino acids such as serine, threonine, aspartate, glutamate, and histidine. biorxiv.orgnamiki-s.co.jpacs.org Electron-rich aromatic amino acids can also act as halogen bond acceptors. acs.org The geometry of a halogen bond is typically linear, with the R-X···A angle (where X is the halogen and A is the acceptor) being close to 180°. acs.orgnamiki-s.co.jp

The incorporation of halogen atoms into a ligand can, therefore, provide an additional, specific interaction with the target protein, leading to increased binding affinity and potency. nih.govnamiki-s.co.jp For example, the replacement of a hydrogen atom with a chlorine, bromine, or iodine atom can lead to a significant increase in the potency of inhibitors for various enzymes. namiki-s.co.jp The estimated complex formation energy for a Cl···O halogen bond is in the range of 5.4–7.5 kJ/mol. acs.org This directional and specific nature of halogen bonding makes it a powerful tool in the optimization of lead compounds in drug discovery. researchgate.netresearchgate.net

Table 3: Estimated Halogen Bond Complex Formation Energies

Halogen BondEstimated Energy (kJ/mol)
Cl···O5.4–7.5
Br···O9.0–12.1
I···O14.2–17.6
Data based on calculations for halobenzene interacting with N-methylacetamide. acs.org

Applications of 2 Chloro 6 Trifluoromethyl Benzyl Alcohol As a Key Chemical Intermediate

Precursor in Pharmaceutical Synthesis

In pharmaceutical development, the incorporation of fluorine-containing motifs is a widely used strategy to improve the pharmacological profile of drug candidates. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy. tandfonline.com While direct examples of marketed drugs synthesized from 2-Chloro-6-(trifluoromethyl)benzyl alcohol are not prominently documented in publicly available research, its structural analogues are integral to the synthesis of important therapeutics. This highlights the significance of the chloro- and trifluoromethyl-phenyl scaffold in medicinal chemistry.

For instance, the closely related isomer, 4-chloro-3-(trifluoromethyl)aniline, is a crucial building block for Regorafenib, an oral multikinase inhibitor used in cancer therapy. tandfonline.comthieme-connect.comthieme-connect.com The synthesis of Regorafenib involves coupling this aniline (B41778) derivative to form a core diaryl urea (B33335) structure. thieme-connect.comresearchgate.net Similarly, other fluorinated benzyl (B1604629) alcohols serve as key intermediates. The compound 2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a precursor in a synthetic route to oxalagril, an oral GnRH antagonist for treating endometriosis-related pain. tandfonline.com Benzyl ethers, which can be synthesized from benzyl alcohols, are also a prominent structural motif found in numerous pharmaceutical agents. guidechem.com The use of these related structures underscores the potential of this compound as a precursor for novel drug candidates, where the specific substitution pattern could offer unique advantages in binding affinity and pharmacokinetics.

Intermediate in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. The introduction of trifluoromethyl groups can significantly enhance the biological activity and stability of pesticides, herbicides, and fungicides. tandfonline.com The 2-chloro-6-(trifluoromethyl)phenyl moiety is a key feature in a number of active agrochemical compounds.

Research has shown that related isomers are used in the production of modern pesticides. lookchem.com For example, 2-Chloro-5-(trifluoromethyl)benzyl alcohol is a known intermediate in the synthesis of certain pesticides. Furthermore, the pyrethroid insecticide tefluthrin (B143116) is prepared from 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol, demonstrating the utility of halogenated and alkylated benzyl alcohols in this field. cymitquimica.com The presence of both a chloro- and a trifluoromethyl group on the same aromatic ring, as in this compound, provides a unique combination of lipophilicity and electronic properties that can be exploited to develop new, more effective crop protection agents.

Building Block for Advanced Organic Materials

In the field of materials science, fluorinated monomers are incorporated into polymers to impart specific, desirable properties such as thermal stability, chemical resistance, and hydrophobicity. The this compound molecule can serve as a valuable building block for such advanced materials. cymitquimica.com

The analogous compound, 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, is utilized as a monomer or additive in polymer synthesis. tandfonline.com Its incorporation into polymer chains can significantly alter the surface properties and durability of the resulting material. By extension, this compound represents a promising monomer for creating specialized fluoropolymers. The presence of the chlorine atom offers an additional site for potential cross-linking or further functionalization, allowing for the fine-tuning of material properties for applications ranging from high-performance coatings to advanced electronic components.

Role in the Synthesis of Diverse Fluorinated and Chlorinated Aromatic Compounds

Beyond its direct application in specific industries, this compound is a versatile reagent for synthesizing a wide array of substituted aromatic compounds. The functional groups on the molecule can be selectively transformed to create different intermediates for further synthetic elaboration.

The primary alcohol group can be readily oxidized to form 2-chloro-6-(trifluoromethyl)benzaldehyde (B1591188) or 2-chloro-6-(trifluoromethyl)benzoic acid, which are themselves versatile intermediates. thieme-connect.com Alternatively, the hydroxyl group can be converted into a good leaving group, such as a halide (e.g., 2-chloro-6-(trifluoromethyl)benzyl chloride), creating a powerful electrophile for nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups at the benzylic position.

The compound is also a competent partner in various cross-coupling reactions. Research on gold-based bimetallic catalysts has shown that benzyl alcohols bearing electron-withdrawing groups, including chloro- and trifluoromethyl- substituents, can participate in direct C-C bond-forming reactions with secondary alcohols to produce ketones in good yields. researchgate.net The electronic nature of the substituents plays a key role in the reactivity of the alcohol in such transformations. The table below compares the performance of differently substituted benzyl alcohols in a representative iron-catalyzed etherification reaction, illustrating the influence of substituents on chemical yield.

Table 1: Comparison of Yields in Iron-Catalyzed Symmetric Etherification of Substituted Benzyl Alcohols
Benzyl Alcohol DerivativeSubstituentsReaction Temperature (°C)Isolated Yield (%)
2-Methylbenzyl alcohol2-CH₃7091
4-Methylbenzyl alcohol4-CH₃7053
2-Trifluoromethylbenzyl alcohol2-CF₃12056
Diphenylmethanol-10073

This reactivity makes this compound a cornerstone intermediate for accessing complex molecular architectures containing the specific 2-chloro-6-(trifluoromethyl)phenyl group.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions. For example, the benzyl alcohol proton resonates at δ 4.6–5.0 ppm, while chlorine and trifluoromethyl groups cause deshielding in adjacent protons .
  • IR Spectroscopy : Hydroxyl (-OH) stretches appear at 3200–3600 cm1^{-1}, and C-F stretches (trifluoromethyl) at 1100–1250 cm1^{-1} .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves spatial arrangement, confirming the ortho-chloro and meta-trifluoromethyl substitution pattern .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C8_8H6_6ClF3_3O) with <0.001 Da error .

How do electron-withdrawing substituents (Cl, CF3_33​) influence the compound’s reactivity and stability?

Basic Reactivity
The chlorine atom at the 2-position directs electrophilic attacks to the 4- or 6-positions, while the trifluoromethyl group enhances electrophilicity via inductive effects. This increases susceptibility to nucleophilic substitution or oxidation .

Q. Advanced Mechanistic Insights

  • Acidity : The -OH group’s acidity is heightened due to electron-withdrawing effects, making it more reactive in esterification or etherification reactions. For comparison, p-(trifluoromethyl)phenol is significantly more acidic than benzyl alcohol .
  • Thermal Stability : The CF3_3 group improves thermal stability, with decomposition temperatures >200°C observed in related compounds .

What analytical methods resolve contradictions in reported physical properties (e.g., boiling point, solubility)?

Basic Data Validation
Cross-referencing databases like NIST and PubChem is essential. For example:

PropertyReported ValueSource
Boiling Point44–46°C (analog)
Density1.416 g/cm3^3
SolubilitySparingly in H2_2O

Q. Advanced Discrepancy Analysis

  • Differential Scanning Calorimetry (DSC) : Measures exact melting/boiling points.
  • HPLC-PDA : Detects impurities affecting solubility data .

How can NMR spectral data be interpreted to assign peaks for this compound?

Q. Basic Peak Assignment

  • 1^1H NMR :
    • Benzyl -CH2_2OH: δ 4.6–5.0 (multiplet, 2H).
    • Aromatic protons: δ 7.2–7.8 (split due to Cl and CF3_3 para effects) .
  • 19^{19}F NMR : CF3_3 group resonates at δ -60 to -70 ppm .

Q. Advanced Techniques

  • 2D NMR (COSY, HSQC) : Correlates 1^1H-13^{13}C couplings to resolve overlapping signals.
  • Solvent Effects : Deuterated DMSO enhances -OH peak resolution .

What are the applications of this compound in pharmaceutical intermediates?

Basic Applications
It serves as a precursor for kinase inhibitors or antiviral agents. The trifluoromethyl group enhances bioavailability and metabolic stability .

Advanced Case Study
In phosphonoformate prodrug synthesis, the alcohol group undergoes phosphorylation, while the chloro and CF3_3 groups modulate steric and electronic interactions with target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.